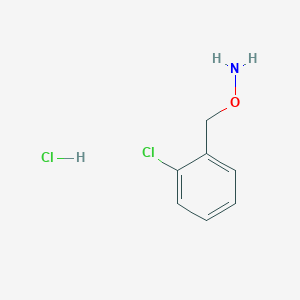
1-(2,4-Dichloro-5-methyl-benzenesulfonyl)-azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-methyl-benzenesulfonyl)-azepane, also known as DBZ, is a compound that has gained significant interest in scientific research due to its unique properties. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. The Notch pathway is involved in various physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer.
Applications De Recherche Scientifique
Environmental Exposure and Health Risks
Environmental Phenols Exposure
A study assessed the exposure to benzophenone-3, bisphenol A (BPA), triclosan, and other environmental phenols among pregnant women, highlighting widespread exposure through consumer products, food, and beverage processing, and pesticides. This suggests a potential area of research for chemicals with similar properties or uses in consumer products (Mortensen et al., 2014).
Plasticizer Exposure
Another study on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a replacement for phthalates, measured urinary concentrations of DINCH metabolites, showing the human exposure levels to these chemicals. Research into similar compounds could focus on alternative plasticizers and their human exposure levels (Silva et al., 2013).
Occupational Exposure Hazards
Studies have documented the health hazards associated with occupational exposure to various chemicals, such as 1,2-dichloropropane and its effects on the central nervous system and potential for causing acute toxic encephalopathy. These findings could guide research into occupational safety and health risks associated with chemical exposure (Kwak et al., 2018).
Exposure to Combustion Products
Research into the occupational exposure of men to gasoline and vehicular combustion products has shown an elevated risk for male breast cancer, suggesting that the combustion byproducts of various chemicals could be an area of research, particularly in relation to cancer risks (Hansen, 2000).
Epigenetic Changes Due to Chemical Exposure
Studies have shown that low-level exposure to benzene, a widespread pollutant, is associated with altered DNA methylation patterns, which are common in cancer tissues. This indicates that research into the epigenetic effects of chemical exposure, including potentially related compounds, is crucial (Bollati et al., 2007).
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-8-13(12(15)9-11(10)14)19(17,18)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYKDYBDRRFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methyl-benzenesulfonyl)-azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)
![4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2723161.png)
![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)

![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2723179.png)

